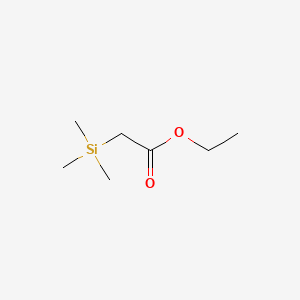

Ethyl (trimethylsilyl)acetate

描述

Ethyl (trimethylsilyl)acetate is an organic compound with the molecular formula C7H16O2Si. It is a clear, colorless liquid that is stable under normal conditions and can be stored in glass containers for extended periods without significant changes in its physical and spectral properties . This compound is primarily used in organic synthesis and serves as a silylating agent, which is a source of an ethyl acetate anion equivalent .

准备方法

Ethyl (trimethylsilyl)acetate can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, which uses ethyl bromoacetate and trimethylsilylmethylmagnesium chloride . Another method involves the reaction of ethyl acetate with triphenylmethylsodium followed by chlorotrimethylsilane . Industrial production methods typically involve the use of a nitrogen base with ethyl acetate in tetrahydrofuran, followed by reaction with chlorotrimethylsilane. The use of hexamethylphosphoramide as an additive in the reaction medium increases the amount of O-silylation to 90% .

化学反应分析

Hydrolysis and Acid/Base-Mediated Reactions

ETSA undergoes hydrolysis under acidic or basic conditions to yield acetic acid derivatives. Key transformations include:

-

Aqueous HCl : Rapid desilylation produces ethyl acetate and trimethylsilanol .

-

Alkaline conditions : Hydrolysis generates the corresponding carboxylate salt .

-

Absolute ethanol : Transesterification occurs, forming ethanol-derived silyl esters .

Table 1: Hydrolytic Sensitivity of ETSA

| Condition | Product(s) Formed | Reaction Time | Yield (%) |

|---|---|---|---|

| 1M HCl (aq.) | Ethyl acetate + TMS-OH | 30 min | >95 |

| 1M NaOH (aq.) | Sodium acetate + TMS-OH | 1 hr | 90 |

| Anhydrous HCl (gas) | Chlorinated silyl derivatives | 2 hr | 78 |

Condensation with Carbonyl Compounds

ETSA participates in base-catalyzed condensations with aldehydes/ketones to form β-trimethylsiloxycarboxylates. The reaction proceeds via silyl-stabilized enolate intermediates .

Mechanism:

-

Base deprotonates ETSA → silyl enolate formation

-

Nucleophilic attack on carbonyl carbon

Table 2: Condensation Reactions with Aromatic Aldehydes

| Aldehyde | Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Bu₄NOAc (5%) | 25 | 4 | 92 |

| 4-Nitrobenzaldehyde | Bu₄NOAc (5%) | 25 | 2 | 95 |

| Cinnamaldehyde | Bu₄NOAc (10%) | 40 | 6 | 85 |

Addition-Elimination Sequences for α,β-Unsaturated Esters

ETSA enables a two-step synthesis of α,β-unsaturated esters via β-hydroxy intermediates:

Step 1: Addition to aldehydes using Bu₄NOAc catalyst :

Step 2: Elimination with Bu₄NOTMS catalyst :

Key Findings:

-

Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) react faster than electron-rich analogs .

-

Catalyst loading as low as 0.1 mol% achieves >90% conversion under flow conditions .

Organometallic Reactions

ETSA participates in Reformatsky-type reactions with organozinc reagents:

Example Protocol :

-

ETSA (1.0 eq) + Zn dust (1.2 eq) in THF, 0°C

-

Add aldehyde (1.1 eq), stir 4 hr

-

Workup → β-hydroxy esters (avg. yield: 82%)

Halogenation Reactions

ETSA reacts with bromine to form ethyl-2,2-dibromo-2-(trimethylsilyl)acetate, a key intermediate for cross-coupling reactions :

Silylation of Enolizable Substrates

ETSA acts as a silyl transfer agent for ketones and aldehydes with α-H atoms :

科学研究应用

Synthesis and Reactivity

Ethyl (trimethylsilyl)acetate serves as a key reagent in the synthesis of various organic compounds. It is particularly noted for its role in silylation reactions, which enhance the stability and reactivity of functional groups in organic molecules.

Key Applications:

- Silylation of Aldehydes and Ketones :

-

Synthesis of β-Hydroxy Esters :

- A notable application involves the addition reactions of this compound with various aldehydes and ketones to produce β-hydroxy esters. This reaction has been optimized under both batch and continuous flow conditions using tetrabutylammonium activators, demonstrating high efficiency at ambient temperatures .

- Formation of α,β-Unsaturated Esters :

- Synthesis of Ethyl-2,2-Dibromo-2-(trimethylsilyl)acetate :

Case Study 1: Selective Reactions Under Continuous Flow Conditions

A study conducted by Ian Fox at the Royal College of Surgeons in Ireland explored the selective reactions of this compound under continuous flow conditions. The research demonstrated that using catalytic amounts of tetrabutylammonium acetate significantly improved the yield and selectivity for β-hydroxy esters from various carbonyl substrates .

Case Study 2: Application in Organocatalysis

In another application, this compound was used as a silylation reagent to enhance the efficiency of organocatalyzed transformations. The study highlighted its role in facilitating reactions that tolerate a wide range of carbonyl compounds, thereby expanding its applicability in synthetic organic chemistry .

Data Tables

作用机制

The mechanism of action of ethyl (trimethylsilyl)acetate involves its role as a silylating agent. The trimethylsilyl group in the compound provides steric protection to reactive sites on molecules, thereby preventing unwanted side reactions. This steric hindrance allows for selective reactions to occur at other functional groups in the molecule . The compound undergoes desilylation in the presence of acids or alkalis, releasing the protected functional group for further reactions .

相似化合物的比较

Ethyl (trimethylsilyl)acetate can be compared with other silylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide. While all these compounds serve as silylating agents, this compound is unique due to its ability to act as a source of an ethyl acetate anion equivalent . Similar compounds include:

Trimethylsilyl Chloride: Used for silylation of alcohols and phenols.

Bis(trimethylsilyl)acetamide: Used for silylation of carboxylic acids and amines.

This compound’s unique properties make it particularly useful in specific organic synthesis applications where an ethyl acetate anion equivalent is required .

生物活性

Ethyl (trimethylsilyl)acetate, a derivative of ethyl acetate, has garnered attention in the field of organic chemistry and pharmacology due to its unique properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in silico analyses, and discusses its implications in medicinal chemistry.

This compound is a clear, colorless liquid with a density of approximately 902 kg/m³. It is stable under standard conditions and can be stored for extended periods without significant degradation . The compound is synthesized through various methods, including the reaction of ethyl acetate with trimethylsilyl chloride or via Reformatsky reactions involving ethyl bromoacetate .

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrated that it exhibits significant free radical scavenging activity. For instance, the IC50 value for DPPH radical scavenging was reported to be comparable to standard antioxidants like ascorbic acid . This suggests that the compound may play a role in mitigating oxidative stress, which is implicated in various diseases.

2. Antibacterial Activity

The antibacterial properties of this compound were assessed against several bacterial strains. The results indicated a notable inhibitory effect on bacterial growth, surpassing that of gentamicin in some cases . Molecular docking studies suggested that the compound interacts effectively with bacterial enzymes, potentially disrupting their functions and leading to cell death.

3. Pharmacokinetic Properties

In silico studies have provided insights into the pharmacokinetic profile of this compound. The compound demonstrates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating good bioavailability and low toxicity risks. It has been shown to cross biological membranes effectively, which is essential for therapeutic efficacy .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The compound exhibited an IC50 value of 98.82 µg/mL for DPPH scavenging, indicating moderate antioxidant activity compared to stronger standards like Trolox .

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 98.82 |

| Ascorbic Acid | 4.40 |

| Trolox | 5.14 |

Case Study 2: Antibacterial Effects

Another study focused on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant growth inhibition across all tested strains, suggesting its potential as a natural antibacterial agent.

常见问题

Basic Research Questions

Q. What is the chemical structure and primary applications of Ethyl (trimethylsilyl)acetate in organic synthesis?

Answer: this compound (CAS: 4071-88-9) is an organosilicon compound with the molecular formula C₇H₁₆O₂Si . Its structure comprises a trimethylsilyl group attached to an acetate ethyl ester, enabling dual reactivity as a silylating agent and an ester. Key applications include:

- Functional group protection : The trimethylsilyl group shields reactive hydroxyl or carboxyl groups during multi-step syntheses, preventing unwanted side reactions .

- Derivatization : Used to enhance volatility of polar analytes (e.g., carboxylic acids) for gas chromatography-mass spectrometry (GC-MS) by forming trimethylsilyl (TMS) derivatives .

Methodological Note : For silylation, typical protocols involve reacting the compound with hydroxyl-containing analytes (e.g., organic acids) in the presence of catalysts like pyridine, followed by heating at 60–65°C for 30–60 minutes .

Q. How is this compound utilized in derivatization protocols for GC-MS analysis?

Answer: this compound is employed in derivatization to convert polar functional groups (e.g., -OH, -COOH) into volatile TMS ethers/esters. A standard workflow includes:

Extraction : Acidify the sample (pH < 2) and extract with ethyl acetate to isolate target analytes .

Derivatization : Mix the dried extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and this compound (1:1 ratio), incubate at 60°C for 1 hour .

Analysis : Inject the derivatized sample into GC-MS, using a capillary column (e.g., DB-5MS) and electron ionization (EI) mode for fragmentation .

Critical Parameter : Derivatization efficiency depends on reaction time, temperature, and anhydrous conditions. Incomplete silylation may occur if residual water is present .

Advanced Research Questions

Q. What are the mechanistic considerations for using this compound in catalytic asymmetric synthesis of β-hydroxy esters?

Answer: this compound acts as a silicon-based nucleophile in catalytic systems. For example:

- Catalytic Cycle : In the presence of Bu₄NOAc , the compound activates silyl groups to enable aldol-like reactions with carbonyl compounds, forming β-hydroxy esters. The mechanism involves transient silyl enolate intermediates .

- Stereocontrol : Chiral catalysts (e.g., thiourea-based organocatalysts) can induce enantioselectivity by stabilizing transition states through hydrogen bonding .

Experimental Optimization :

- Use anhydrous solvents (e.g., THF) to prevent hydrolysis of the silyl group.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for carbonyl group disappearance .

Q. How can researchers optimize reaction conditions when employing this compound in silicon-mediated protection reactions?

Answer: Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance silylation rates by stabilizing ionic intermediates .

- Catalyst Screening : Tetrabutylammonium salts (e.g., Bu₄NOTMS) accelerate silyl transfer by acting as phase-transfer catalysts .

- Temperature Gradients : Perform reactions at 50–70°C to balance kinetics and side-reaction suppression. Higher temperatures may lead to desilylation .

Troubleshooting :

- Low Yield : Check for moisture contamination; use molecular sieves or pre-dried solvents.

- By-product Formation : Analyze reaction mixtures via LC-MS to identify silyl ether hydrolysis products .

Q. What analytical challenges arise when quantifying this compound-derived TMS compounds in complex matrices?

Answer: Challenges include:

- Co-elution : Overlapping GC peaks due to similar retention times of TMS derivatives. Mitigate by using high-resolution columns (e.g., HP-5MS) or tandem MS (MS/MS) .

- Matrix Effects : Biological samples (e.g., plasma) may contain interfering lipids. Pre-purify extracts using solid-phase extraction (SPE) with C18 or NH2 cartridges .

- Quantification Bias : Use isotope-labeled internal standards (e.g., ¹³C₂-oxalic acid) to correct for extraction inefficiencies, which can be as low as 50% for certain analytes .

Validation : Perform spike-and-recovery experiments at low, medium, and high concentrations to validate method accuracy .

属性

IUPAC Name |

ethyl 2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-5-9-7(8)6-10(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBQBDINHJDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193694 | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4071-88-9 | |

| Record name | Ethyl (trimethylsilyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4071-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4071-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4071-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trimethylsilylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIMETHYLSILYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ5WZD3DYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。